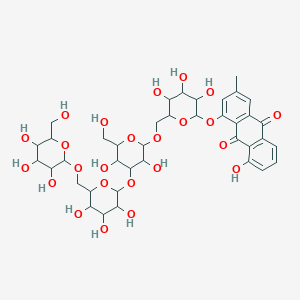

Chrysophanol 1-tetraglucoside

Übersicht

Beschreibung

Chrysophanol 1-tetraglucoside is a naturally occurring anthraquinone glycoside. It is primarily found in certain medicinal plants and is known for its broad-spectrum therapeutic potential. This compound is characterized by its yellow crystalline solid form and is soluble in water and alcohol. This compound has been studied for its various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Chrysophanol 1-tetraglucoside typically involves extraction and purification from natural sources. The compound can be extracted from plants using solvent extraction methods, followed by filtration, concentration, and crystallization to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant materials. The process includes:

Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.

Filtration and Concentration: Removing impurities and concentrating the extract.

Crystallization: Purifying the compound through crystallization techniques to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: Chrysophanol 1-tetraglucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the anthraquinone structure.

Substitution: Substitution reactions can occur at different positions on the anthraquinone ring

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Chrysophanol 1-tetraglucoside has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.

Industry: Utilized in the development of natural dyes and pigments

Wirkmechanismus

The mechanism of action of Chrysophanol 1-tetraglucoside involves modulation of various molecular targets and pathways:

NF-κB Pathway: Inhibits the activation of NF-κB, reducing inflammation and cell proliferation.

EGF/mTOR Pathway: Modulates the epidermal growth factor receptor and mammalian target of rapamycin pathways, affecting cell growth and survival.

MAPK Pathway: Influences the mitogen-activated protein kinase pathway, impacting cellular responses to stress and growth signals

Vergleich Mit ähnlichen Verbindungen

Chrysophanol 1-tetraglucoside is structurally similar to other anthraquinones such as:

- Emodin

- Aloe-emodin

- Rhein

- 1,8-Dihydroxyanthraquinone

Uniqueness: this compound is unique due to the presence of a tetraglucoside moiety, which enhances its solubility and bioavailability compared to other anthraquinones. This structural feature also contributes to its distinct pharmacological profile .

Eigenschaften

IUPAC Name |

1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGIPJXDFYVNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysophanol 1-tetraglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120181-08-0 | |

| Record name | Chrysophanol 1-tetraglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 - 290 °C | |

| Record name | Chrysophanol 1-tetraglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)